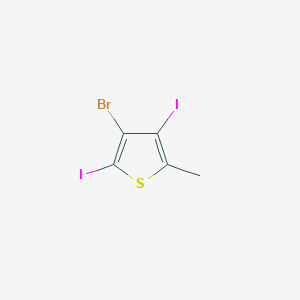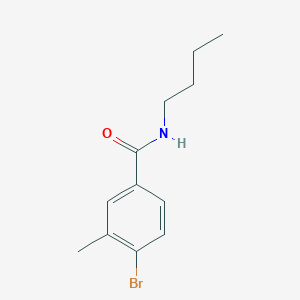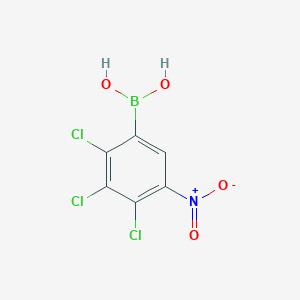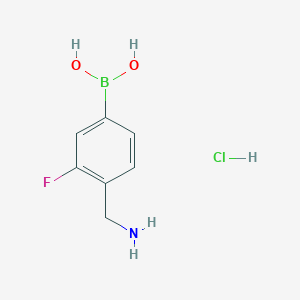
3-Bromo-2,4-diiodo-5-methylthiophene
Descripción general
Descripción
“3-Bromo-2,4-diiodo-5-methylthiophene” is a chemical compound with the molecular formula C5H3BrI2S . It has a molecular weight of 428.86 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C5H3BrI2S/c1-2-4(7)3(6)5(8)9-2/h1H3 .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 75 - 76°C .Aplicaciones Científicas De Investigación
Synthesis of Thiophene Derivatives
A key application of 3-Bromo-2,4-diiodo-5-methylthiophene is in the synthesis of thiophene derivatives, which are crucial for developing organic electronic materials. Vamvounis and Gendron (2013) demonstrated the selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides to form a library of 2-aryl-4-bromo-5-methylthiophenes, showcasing a method for the facile preparation of functional organic electronic materials (Vamvounis & Gendron, 2013).
Electrochemical Applications
Another research application involves the electrochemical properties of thiophene-based materials. Qi, Rees, and Pickup (1996) studied the electrochemically induced substitution of thin films of polythiophene and related compounds, revealing insights into the conductive and electroactive nature of substituted polymers, which are of great interest for applications in electronics and materials science (Qi, Rees, & Pickup, 1996).
Chemical Synthesis and Mechanism
Research by Yin et al. (2008) on the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives highlighted a novel approach utilizing this compound. This work emphasizes the compound's role in facilitating cross-coupling reactions and tandem reaction mechanisms for producing various aromatic compounds, demonstrating the compound's utility in organic synthesis and mechanistic studies (Yin et al., 2008).
Material Science and Polymer Chemistry
The compound's relevance extends into material science, particularly in the synthesis of conjugated polymers and organic electronics. The development of regioregular, head-to-tail coupled polythiophenes, as described by Loewe et al. (2001), is an example where derivatives of this compound could potentially play a role in the synthesis of well-defined polymers for electronic applications (Loewe et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-2,4-diiodo-5-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrI2S/c1-2-4(7)3(6)5(8)9-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAGZXADGJIDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)I)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrI2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1522387.png)

![Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate](/img/structure/B1522392.png)



![N-Allyl-N-[2-(allyloxy)phenyl]propanamide](/img/structure/B1522399.png)






